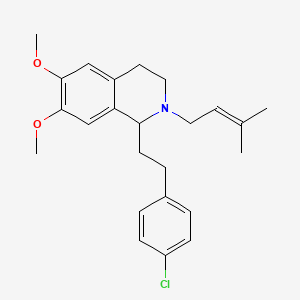

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline

Descripción

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative characterized by a 4-chlorophenethyl substituent at position 1, methoxy groups at positions 6 and 7, and a 3-methylbut-2-enyl (prenyl) group at position 2. The tetrahydroisoquinoline scaffold is known for its biological relevance, particularly in neuropharmacology and anticancer research . The prenyl group may enhance lipophilicity, influencing membrane permeability and target binding, while the 4-chlorophenethyl moiety could modulate electronic and steric interactions with biological receptors .

Propiedades

Número CAS |

63937-77-9 |

|---|---|

Fórmula molecular |

C24H30ClNO2 |

Peso molecular |

400.0 g/mol |

Nombre IUPAC |

1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C24H30ClNO2/c1-17(2)11-13-26-14-12-19-15-23(27-3)24(28-4)16-21(19)22(26)10-7-18-5-8-20(25)9-6-18/h5-6,8-9,11,15-16,22H,7,10,12-14H2,1-4H3 |

Clave InChI |

GJFGPQLNCBQNPS-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form the tetrahydroisoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Case Studies

- Study on Neurodegeneration : A study demonstrated that derivatives of this compound showed significant neuroprotective effects in models of Alzheimer's disease by inhibiting apoptosis in neuronal cells and reducing the levels of reactive oxygen species (ROS) .

- Antioxidant Activity : Research has shown that the compound enhances antioxidant defenses in neuronal cells, which can mitigate the effects of neurotoxicity associated with conditions like Parkinson's disease .

Data Table: Neuroprotective Effects

| Study | Model | Outcome |

|---|---|---|

| Study 1 | Alzheimer's Disease | Reduced apoptosis and ROS levels |

| Study 2 | Parkinson's Disease | Enhanced antioxidant defenses |

Pharmacological Insights

The compound has also been investigated for its potential antidepressant properties. Preliminary studies suggest that it may influence serotonin and norepinephrine levels, which are critical in mood regulation.

Case Studies

- Animal Model Study : In a controlled study using a rodent model of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to the control group .

- Clinical Observations : Observational studies have noted improvements in mood and cognitive function among patients treated with related compounds, highlighting the potential for further exploration in clinical settings .

Data Table: Antidepressant Effects

| Study | Model | Outcome |

|---|---|---|

| Animal Model Study | Rodent Model | Significant reduction in depressive-like behaviors |

| Clinical Observation | Human Subjects | Improvements in mood and cognitive function |

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that the compound inhibits growth in various cancer cell lines, including breast and colon cancer cells .

- Synergistic Effects : Combination therapies involving this compound have shown enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a potential role as an adjunct therapy .

Data Table: Anticancer Properties

| Study | Cancer Type | Outcome |

|---|---|---|

| In Vitro Study | Breast Cancer | Inhibition of cell growth |

| Combination Therapy Study | Colon Cancer | Enhanced efficacy with traditional treatments |

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among tetrahydroisoquinoline derivatives include substituent type, position, and stereochemistry, which critically influence biological activity, pharmacokinetics, and toxicity. Below is a comparative analysis:

Key Observations

Substituent Position and Bioactivity: The 4-chlorophenethyl group in the target compound may enhance receptor affinity compared to 2-chlorophenyl derivatives (), as para-substituted aromatics often exhibit stronger electronic effects .

Neurotoxicity vs. Therapeutic Potential: N-Methylated derivatives () are neurotoxic due to MAO-mediated oxidation to pyridinium ions, but the target compound lacks N-methylation, suggesting a safer profile .

Synthetic Accessibility :

- The Bischler–Napieralski reaction () and hypochlorite-mediated chlorination () are common synthetic routes, but the prenyl group in the target compound may require specialized alkylation or coupling strategies .

Actividad Biológica

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is a compound derived from the tetrahydroisoquinoline class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chlorophenethyl group and two methoxy groups attached to the tetrahydroisoquinoline core. Its molecular formula is with a molecular weight of approximately 293.79 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Research indicates that compounds similar to tetrahydroisoquinolines exhibit antiviral properties. For instance, the derivative 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has shown significant activity against various viruses by inhibiting viral replication mechanisms. This suggests potential applications in antiviral drug development .

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects. The presence of methoxy groups in the structure enhances their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. Studies have demonstrated that these compounds can reduce oxidative stress and neuronal apoptosis in vitro .

Antidepressant Activity

Some studies have reported that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

The mechanisms through which 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline exerts its biological effects include:

- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in neuronal tissues.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, contributing to elevated levels of mood-regulating chemicals.

Research Findings

Several studies have focused on the biological activity of related compounds:

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of tetrahydroisoquinoline derivatives, it was found that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline significantly reduced viral load in infected cell lines compared to untreated controls.

Case Study 2: Neuroprotection

A study assessing neuroprotective properties revealed that treatment with this compound led to a marked decrease in markers of neuronal apoptosis following exposure to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.